molecular formula C8H17N B097302 (S)-(+)-1-Cyclohexylethylamine CAS No. 17430-98-7

(S)-(+)-1-Cyclohexylethylamine

Cat. No. B097302
CAS RN: 17430-98-7
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N
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Description

(S)-(+)-1-Cyclohexylethylamine is a chiral amine that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and its role as a building block in pharmaceuticals. The compound has been studied for its ability to form diastereomeric salts, which can be used for the resolution of enantiomers, a critical step in the production of optically pure substances .

Synthesis Analysis

The synthesis of related cyclohexylamine derivatives has been explored in various studies. For instance, optically pure cyclohexyl- and cyclohexenyl-phenethylamine hydrochlorides were synthesized and their analgesic activities were evaluated, indicating the importance of the cyclohexyl structure in bioactive molecules . Another study demonstrated the synthesis of a functionalized cyclohexene skeleton using L-serine as a starting material, showcasing the versatility of cyclohexylamine derivatives in complex molecule construction .

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can significantly influence their biological activity. In one study, the structure of a cyclohexylamine hydrochloride was elucidated using X-ray analysis, which provided insights into the relationship between molecular conformation and analgesic activity . This highlights the importance of understanding the three-dimensional arrangement of atoms within cyclohexylamine derivatives.

Chemical Reactions Analysis

Cyclohexylamine derivatives can undergo various chemical reactions that are useful in organic synthesis. For example, the synthesis of o-arylenediamines was achieved through elemental sulfur-promoted aerobic dehydrogenative aromatization of cyclohexanones with arylamines, demonstrating the reactivity of cyclohexylamine-related structures in the formation of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-1-Cyclohexylethylamine are influenced by its chiral nature. The resolution of 1-cyclohexylethylamine through diastereomeric salt formation with enantiopure 2-phenylacetic acids has been investigated, revealing that specific resolving agents can be used to obtain the less-soluble diastereomeric salt with high resolution efficiency. This process is crucial for isolating the single enantiomer of the amine, which is essential for its application in enantioselective syntheses .

Scientific Research Applications

  • Chiral Resolution and Crystal Structures : (Bereczki et al., 2019) explored the optical resolution of chloromandelic acids using cyclohexylethylamine as a resolving agent. The study highlighted the crystal structures of the resulting diastereomers and the double salt formed.

  • Enantiomeric Separation in Capillary Electrophoresis : (Gong & Hauser, 2005) utilized cyclohexylethylamine for the enantiomeric separation of amines in capillary electrophoresis. This study demonstrated high-resolution separations and efficient detection methods.

  • Chiral Recognition and Molecular Mechanisms : Research by (Sakai, Sakurai, & Hirayama, 2006) focused on the molecular mechanisms of chiral recognition in a resolution system involving cyclohexylethylamine and mandelic acid. The study provided insights into the molecular recognition process and its dependency on the dielectric property of solvents.

  • Synthesis and Structural Characterization of Complexes : (Chen et al., 1998) synthesized and structurally characterized quadruple-bonded complexes containing chiral amine ligands, including cyclohexylethylamine. This research contributed to the understanding of the optical activities and molecular structures of such complexes.

  • Enantioselective Fluorescent Recognition : (Li et al., 2007) discussed the enantioselective fluorescent recognition of chiral acids by cyclohexane-based molecules. The study highlighted the potential of cyclohexylethylamine derivatives in selective sensing applications.

  • Enantioselective Recognition by Amino-Phosphonium Salts : (Rajasekar et al., 2020) researched the enantioselective recognition of chiral compounds, including cyclohexylethylamine, by chiral amino-phosphonium salts. This study provided insights into the binding selectivities and non-covalent interactions involved in chiral discrimination.

Safety And Hazards

Understanding the safety and hazards of a compound is crucial. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future study .

properties

IUPAC Name

(1S)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Cyclohexylethylamine

CAS RN

17430-98-7
Record name (S)-(+)-1-Cyclohexylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
XY Gong, PC Hauser - Journal of Chromatography A, 2005 - Elsevier
Contactless conductivity detection was employed for the detection of the enantiomers of 1-phenylethylamine and 1-cyclohexylethylamine which were separated in capillary …
Number of citations: 23 www.sciencedirect.com
AD Zodge, P Bombicz, E Székely, G Pokol… - Thermochimica …, 2017 - Elsevier
The system of intermolecular interactions is very similar in the solid state of the chiral and racemic α-methoxyphenylacetic acids (α-MPAA) indicated by both Differential Scanning …
Number of citations: 5 www.sciencedirect.com
T Nitami, A Sekine, H Uekusa, Y Ohashi - Bulletin of the Chemical …, 2011 - journal.csj.jp
When a crystal of [(S)-1-cyclohexylethylamine]bis(dimethylglyoximato)[(S)-1-(ethoxycarbonyl)ethyl]cobalt(III) was irradiated with a halogen lamp, the absolute configuration of the (S)-1-(…
Number of citations: 5 www.journal.csj.jp
F Pohlki, I Bytschkov, H Siebeneicher… - European Journal of …, 2004 - Wiley Online Library
For two representative reactions employing enantiomerically pure (S)‐1‐phenylethylamine and (S)‐1‐cyclohexylethylamine it is shown that Ti‐catalyzed hydroamination reactions of …
S Wang, S Xie, H Zeng, H Du… - Angewandte Chemie …, 2022 - Wiley Online Library
Chiral recognition is of importance not only in living systems but also in estimating the optical purity of enantiomeric drugs and fabricating advanced materials. Herein we report a novel …
Number of citations: 33 onlinelibrary.wiley.com
HL Chen, CT Lee, CT Chen, JD Chen… - Journal of the …, 1998 - pubs.rsc.org
The complexes [Mo2Cl4(S-chea)4] 1 (chea = 1-cyclohexylethylamine) and [Mo2Cl4(R-chea)4] 2 were prepared by reactions of [Mo2Cl4(PPh3)2(MeOH)2] with S- and R-chea, …
Number of citations: 5 pubs.rsc.org
C Eerdun, S Hisanaga, J Setsune - Angewandte Chemie …, 2013 - Wiley Online Library
Hexapyrrole-α, ω-dialdehyde, which has eight donor atoms, afforded a dipalladium (II) single helicate (see picture; Pd pink, O red, N blue). A rapid interchange of the helical screw was …
Number of citations: 32 onlinelibrary.wiley.com
H Brunner, T Tracht - Tetrahedron: Asymmetry, 1998 - Elsevier
In the hydrogenation of ketopantolactone, new rhodium complexes bearing (R,R)-diop and various bidentate chiral N,N′ co-ligands with (R)- or (S)-configuration were used. On the …
Number of citations: 15 www.sciencedirect.com
H Takahashi - Acta Cryst, 2011 - journals.iucr.org
When the crystal of ((S)-1-cyclohexylethylamine) bis-(dimethylglyoximato)((S)-1-(ethoxycarbonyl) ethyl) cobalt (III),(1) was irradiated with a halogen lamp, the absolute configuration of …
Number of citations: 5 journals.iucr.org
C Eerdun, S Hisanaga, J Setsune - Chemistry–A European …, 2015 - Wiley Online Library
Benzenehexapyrrole‐α,ω‐dialdehyde, composed of a pair of formyltripyrrole units with a 1,3‐phenylene linker, was metallated to give dinuclear single‐stranded helicates. X‐ray studies …

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